molecular formula C17H18ClNO5 B4535350 N-(4-chloro-2,5-dimethoxyphenyl)-2,3-dimethoxybenzamide

N-(4-chloro-2,5-dimethoxyphenyl)-2,3-dimethoxybenzamide

Cat. No. B4535350
M. Wt: 351.8 g/mol
InChI Key: MBSZVRNOMBYLBN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-(4-chloro-2,5-dimethoxyphenyl)-2,3-dimethoxybenzamide involves the acylation reaction of aminophenol with methoxybenzoylchloride in tetrahydrofuran (THF) as a solvent. This process is characterized by the formation of an amide bond, which is a fundamental step in the production of this compound. The synthesis is typically followed by characterization techniques such as ¹H NMR, ¹³C NMR, and elemental analysis to confirm the structure and purity of the synthesized compound (Karabulut et al., 2014).

Molecular Structure Analysis

The molecular structure of N-(4-chloro-2,5-dimethoxyphenyl)-2,3-dimethoxybenzamide has been determined using single-crystal X-ray diffraction and density functional theory (DFT) calculations. These studies reveal the molecular geometry, including bond lengths, bond angles, and dihedral angles, providing insights into the three-dimensional arrangement of atoms within the molecule. The presence of methoxy groups and the chloro substituent significantly influence the molecular conformation and the rotational conformation of aromatic rings (Karabulut et al., 2014).

properties

IUPAC Name

N-(4-chloro-2,5-dimethoxyphenyl)-2,3-dimethoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNO5/c1-21-13-7-5-6-10(16(13)24-4)17(20)19-12-9-14(22-2)11(18)8-15(12)23-3/h5-9H,1-4H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBSZVRNOMBYLBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C(=O)NC2=CC(=C(C=C2OC)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chloro-2,5-dimethoxyphenyl)-2,3-dimethoxybenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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